

Application Notes and Protocols: 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

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Compound of Interest

Compound Name: 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Cat. No.: B1319986

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis, properties, and potential applications of **7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid**, a key building block in medicinal chemistry. Detailed experimental protocols for its preparation are also included.

Introduction

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid is a fluorinated heterocyclic compound with significant potential in drug discovery and development. The presence of the trifluoromethyl group at the 7-position can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This moiety is particularly relevant in the design of kinase inhibitors, anti-inflammatory agents, and more recently, as a fragment in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.^[1] Benzothiophene derivatives, in general, are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.

Physicochemical Properties

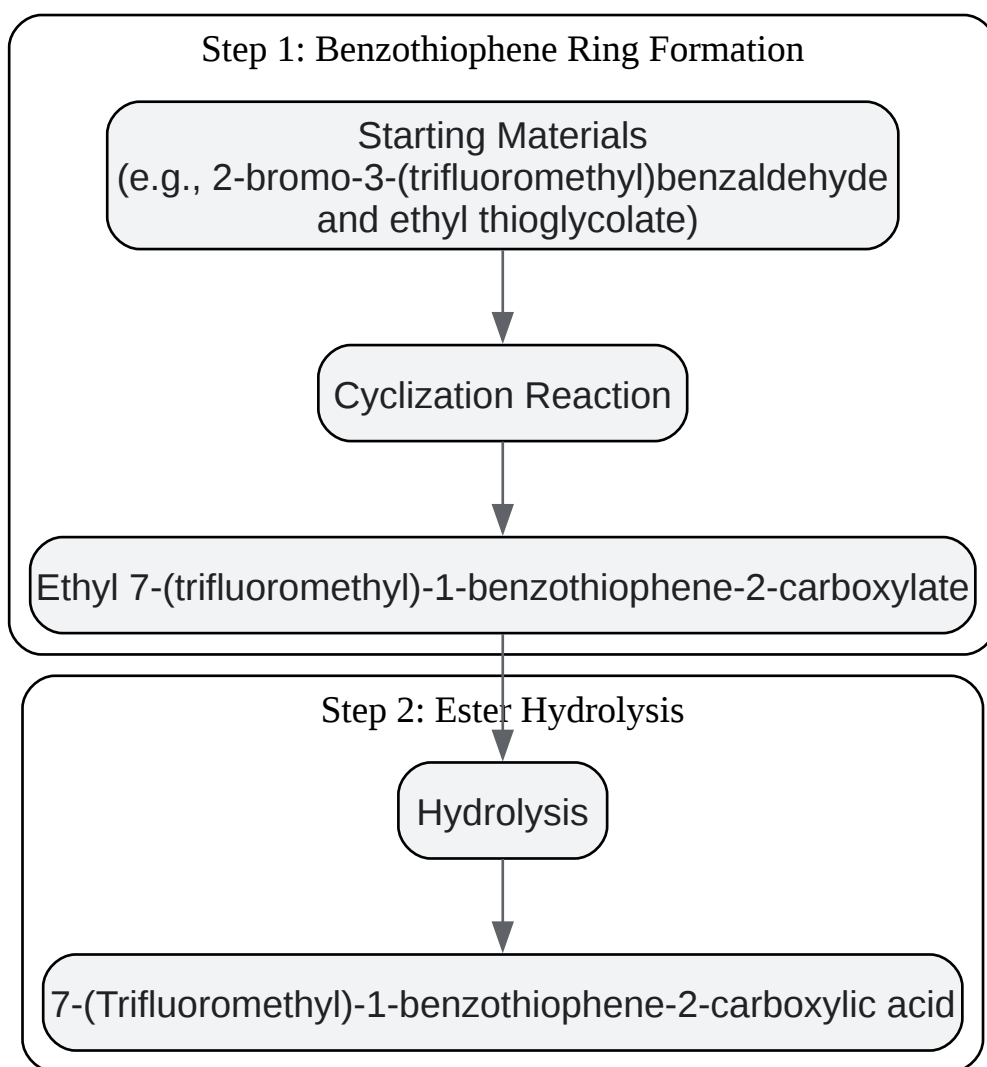
A summary of the key physicochemical properties of **7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid** is presented in the table below.

Property	Value
Molecular Formula	C ₁₀ H ₅ F ₃ O ₂ S
Molecular Weight	246.21 g/mol
CAS Number	550998-66-8
Appearance	Off-white to pale yellow solid
Purity	Typically ≥95%

Synthetic Approach

The synthesis of **7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid** is most commonly achieved through a two-step process. The first step involves the construction of the benzothiophene ring system to form the corresponding ethyl ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

A plausible synthetic workflow is outlined below:



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Caption: Synthetic workflow for **7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid**.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate

This protocol describes a common method for the synthesis of the benzothiophene core structure.

Materials:

- 2-bromo-3-(trifluoromethyl)benzaldehyde
- Ethyl thioglycolate
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Brine

Procedure:

- To a solution of 2-bromo-3-(trifluoromethyl)benzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.5 eq) and ethyl thioglycolate (1.2 eq).
- Stir the reaction mixture at 80 °C for 12 hours.
- After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate.

Quantitative Data:

Reactant	Molar Ratio
2-bromo-3-(trifluoromethyl)benzaldehyde	1.0
Ethyl thioglycolate	1.2
Potassium carbonate	2.5

Parameter	Value
Reaction Time	12 hours
Temperature	80 °C
Typical Yield	70-85%

Protocol 2: Hydrolysis of Ethyl 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylate

This protocol outlines the hydrolysis of the ethyl ester to the final carboxylic acid product.

Materials:

- Ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate
- Ethanol (EtOH)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Deionized water

Procedure:

- Dissolve ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate (1.0 eq) in ethanol.
- Add an aqueous solution of sodium hydroxide (2.0 eq).
- Reflux the mixture for 4 hours.
- Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
- Dilute the residue with water and acidify with 2N HCl to pH 2-3.

- Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield **7-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid**.

Quantitative Data:

Reactant	Molar Ratio
Ethyl 7-(trifluoromethyl)-1-benzothiophene-2-carboxylate	1.0
Sodium hydroxide	2.0

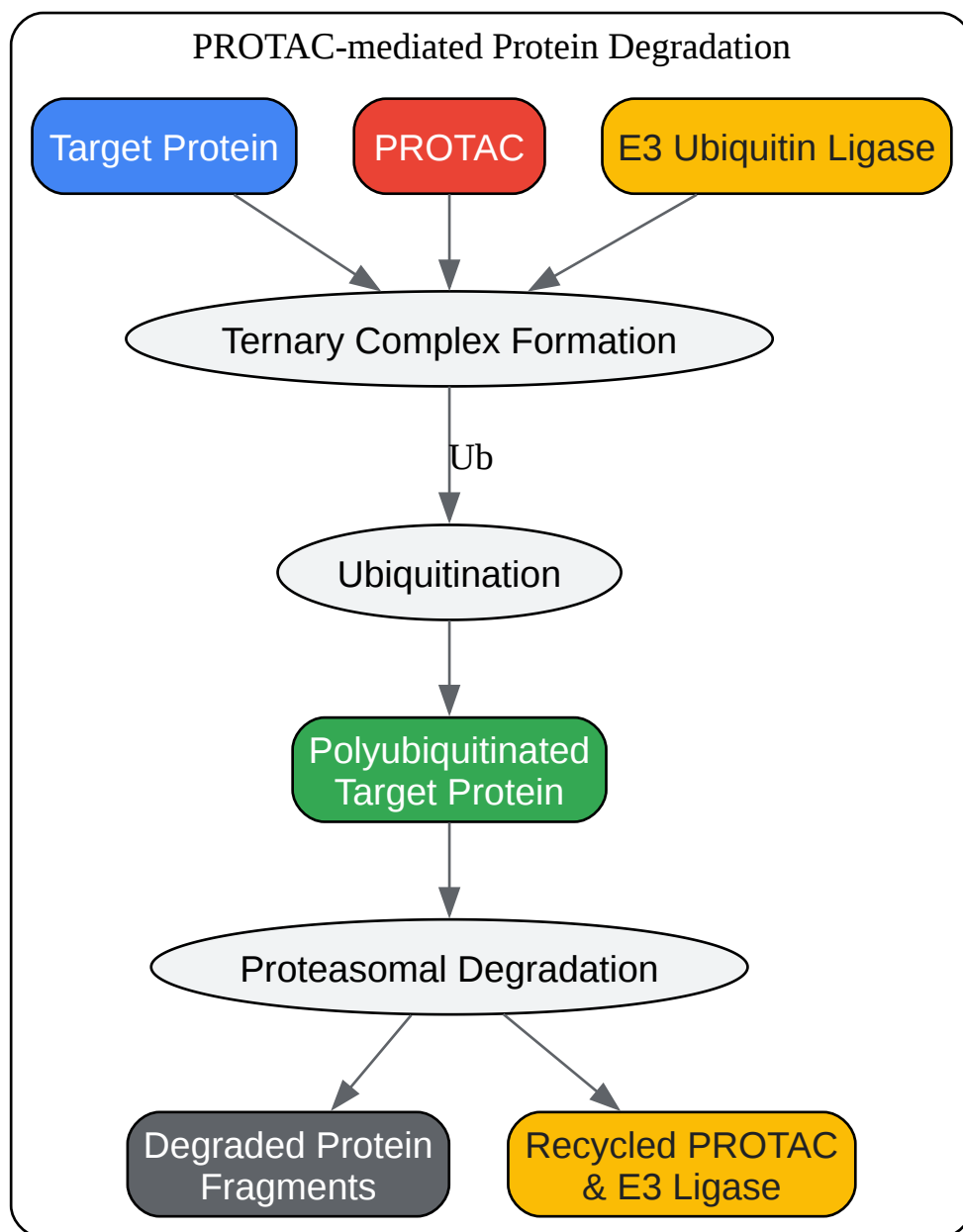
Parameter	Value
Reaction Time	4 hours
Temperature	Reflux
Typical Yield	90-98%

Applications in Drug Discovery

Role as a PROTAC Building Block

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid serves as a valuable building block for the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The benzothiophene moiety can be incorporated into the linker or as part of the ligand that binds to the target protein or the E3 ligase.

The general mechanism of action for a PROTAC is depicted in the following diagram:



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Caption: PROTAC mechanism of action.

The carboxylic acid handle of **7-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid** provides a convenient point for chemical modification and attachment of linkers, which are crucial for optimizing the efficacy of the PROTAC molecule. The trifluoromethyl group can contribute to improved binding affinity and pharmacokinetic properties of the final compound.

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References

- 1. calpaclab.com [calpaclab.com]
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